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Compound of Interest

Compound Name: REV 5901

Cat. No.: B1663037 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of REV 5901's efficacy in various

disease models. REV 5901 is distinguished by its dual mechanism of action as both a 5-

lipoxygenase (5-LO) inhibitor and a competitive peptidoleukotriene receptor antagonist.[1][2][3]

This document summarizes key experimental data, outlines methodologies, and presents

signaling pathways to offer an objective comparison of its performance.

Quantitative Efficacy Data of REV 5901
The following tables summarize the in vitro and in vivo efficacy of REV 5901 across different

experimental setups.

Table 1: In Vitro Efficacy of REV 5901
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Parameter Model System Value Reference

Ki

[3H]-LTD4 binding

(guinea pig lung

membranes)

0.7 µM [1][2]

Kb

LTC4-, LTD4-, &

LTE4-induced

contraction (guinea

pig parenchymal

strips)

~3 µM [1]

IC50

A23187-induced LTB4

generation (canine

neutrophils)

~2.5 µM [4]

IC50

Peptide-leukotriene

induced

spasmogenesis

~0.1 µM [4]

IC50

Antigen-induced

iLTD4 release (guinea

pig lung)

9.6 µM [5]

IC50

Antigen-induced

iLTB4 release (guinea

pig lung)

13.5 µM [5]

IC50

Calcium ionophore-

induced peptide

leukotriene release

(human lung)

11.7 µM [5]

IC50

Calcium ionophore-

induced iLTB4 release

(human lung)

10.0 µM [5]

IC50

Cell viability

(CT26CL25 colon

carcinoma cells)

30 µM [2]
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Table 2: In Vivo Efficacy of REV 5901

Disease Model Animal Model Dosage Key Finding Reference

Myocardial

Infarction
Dog 10 + 2 mg/kg i.v.

Reduced infarct

size from 56.6%

to 28.6% of the

hypoperfused

zone.

[4]

Bronchoconstricti

on
Guinea Pig 10-30 mg/kg i.v.

Substantially

inhibited LTD4-

induced

bronchoconstricti

on.

[2][3]

Signaling Pathway and Mechanism of Action
REV 5901 exerts its therapeutic effects by intervening in the arachidonic acid cascade at two

distinct points. Firstly, it inhibits the 5-lipoxygenase enzyme, preventing the synthesis of

leukotrienes. Secondly, it acts as a competitive antagonist at the cysteinyl leukotriene receptor

1 (CysLT1), blocking the effects of already synthesized peptidoleukotrienes (LTC4, LTD4,

LTE4).
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Caption: Dual mechanism of REV 5901 in the leukotriene pathway.

Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.

In Vitro Leukotriene Receptor Antagonism
Objective: To determine the binding affinity (Ki) and competitive antagonism (Kb) of REV
5901.

Preparation: Guinea pig lung membranes were prepared and used as a source of

leukotriene receptors. Parenchymal strips from guinea pigs were also prepared for

contraction studies.

Binding Assay (Ki): The binding affinity was determined by measuring the displacement of

[3H]-LTD4 from the lung membranes in the presence of varying concentrations of REV 5901.

The concentration of REV 5901 that inhibited 50% of [3H]-LTD4 binding was used to

calculate the Ki value.[1]

Contraction Assay (Kb): Guinea pig parenchymal strips were exposed to LTC4, LTD4, and

LTE4 to induce contractions. The ability of REV 5901 to inhibit these contractions was

measured, and the Kb value was calculated to quantify its competitive antagonist activity.[1]

In Vivo Myocardial Infarction Model
Objective: To assess the efficacy of REV 5901 in reducing myocardial infarct size.

Animal Model: Anesthetized dogs.

Procedure: The left anterior descending coronary artery was occluded to induce ischemia,

followed by reperfusion. REV 5901 was administered intravenously (10 mg/kg followed by 2

mg/kg). The area of the heart at risk and the infarcted area were determined to calculate the

percentage of infarct size. Neutrophil accumulation in the ischemic heart tissue was also

assessed.[4]

Experimental Workflow: General Approach
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The following diagram illustrates a general workflow for evaluating the efficacy of a compound

like REV 5901 in a preclinical setting.

Hypothesis:
Compound modulates a specific pathway

In Vitro Studies
(e.g., binding assays, cell-based assays)

In Vivo Studies
(e.g., disease models in animals)

Pharmacokinetics &
Pharmacodynamics

Data Analysis &
Interpretation

Conclusion on Efficacy
& Mechanism of Action

Click to download full resolution via product page

Caption: A generalized workflow for preclinical drug evaluation.

Comparison with Alternatives
While direct head-to-head studies are limited in the reviewed literature, some context for

comparison is available.
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5-Lipoxygenase Inhibitors: In an in vitro study on guinea-pig lung, the order of potency for

inhibiting iLTD4 release was reported as: AA-861 > REV-5901 > phenidone > nafazatrom >

NDGA > BW755C.[5] This places REV 5901 as a relatively potent inhibitor among this class

of compounds.

Platelet-Activating Factor (Paf) Antagonists: In a guinea pig model of Paf-induced

bronchoconstriction, REV 5901 did not attenuate the immediate bronchoconstriction induced

by Paf, a response that was preventable by Paf antagonists like SRI 63441 and WEB 2086.

[3][6] However, REV 5901 did abolish the subsequent increase in airway responsiveness to

histamine, suggesting a role for leukotrienes in this secondary effect.[3][6]

Conclusion
The available data demonstrate that REV 5901 is a potent dual-action inhibitor of the

leukotriene pathway, showing efficacy in preclinical models of inflammatory conditions such as

asthma and myocardial infarction, as well as potential in oncology. Its performance is

comparable to or exceeds that of several other 5-lipoxygenase inhibitors. The detailed

experimental data and protocols provided in this guide offer a solid foundation for researchers

and drug development professionals to evaluate the potential of REV 5901 in various

therapeutic contexts. Further head-to-head comparative studies would be beneficial to more

definitively position REV 5901 against current and emerging therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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